Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate
Description
Methyl 3-phenyl-8-thiabicyclo[321]oct-2-ene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Properties
CAS No. |
823790-90-5 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H16O2S/c1-17-15(16)14-12(10-5-3-2-4-6-10)9-11-7-8-13(14)18-11/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
HLHMTIRJTBORDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CC2CCC1S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-3-ene-4-carboxylate
- 8-methyl-3-phenyl-8-thiabicyclo[3.2.1]oct-2-en-8-ium iodide
Uniqueness
Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom within the ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
